molecular formula C6H4BrCl B044181 1-Bromo-3-chlorobenzene CAS No. 108-37-2

1-Bromo-3-chlorobenzene

Cat. No. B044181
Key on ui cas rn: 108-37-2
M. Wt: 191.45 g/mol
InChI Key: JRGGUPZKKTVKOV-UHFFFAOYSA-N
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Patent
US07872125B2

Procedure details

The mixture of 500 mg of 3-bromochlorobenzen and 3 ml of tetrahydrofuran was cooled down to −78° C. and 1.3 ml of 2.0M lithium diisopropylamide heptane/tetrahydrofuran/ethylbenzene was added. After stirring it for 2 hours, the mixture was put into dry ice and washed and extracted as described in Referencial Example 1 to obtain a crude material. The crude material was washed with a mixed solvent of hexane-ethyl acetate to obtain the said compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:8])[CH:5]=[CH:6][CH:7]=1.CCCCCCC.C([N-]C(C)C)(C)C.[Li+].O1CCCC1.C(C1C=CC=CC=1)C.[C:37](=[O:39])=[O:38]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:37]([OH:39])=[O:38] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium diisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Smiles
CCCCCCC.C(C)(C)[N-]C(C)C.[Li+].O1CCCC1.C(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring it for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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